Ethyl 3,3-difluorobutyrate

Catalog No.
S1912283
CAS No.
2368-93-6
M.F
C6H10F2O2
M. Wt
152.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,3-difluorobutyrate

CAS Number

2368-93-6

Product Name

Ethyl 3,3-difluorobutyrate

IUPAC Name

ethyl 3,3-difluorobutanoate

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

InChI

InChI=1S/C6H10F2O2/c1-3-10-5(9)4-6(2,7)8/h3-4H2,1-2H3

InChI Key

JSMRUPPAFDYIRD-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)(F)F

Canonical SMILES

CCOC(=O)CC(C)(F)F

    Pharmaceuticals

    Ethyl 3,3-difluorobutyrate could be used in the synthesis of pharmaceutical compounds . The specific applications, methods, and results would depend on the particular drug being synthesized.

    Agrochemicals

    This compound could also be used in the production of agrochemicals . Again, the specific applications, methods, and results would depend on the particular agrochemical product.

    Functional Materials Manufacturing

    Ethyl 3,3-difluorobutyrate might be used in the manufacturing of functional materials . The specific applications, methods, and results would depend on the particular material being produced.

Ethyl 3,3-difluorobutyrate, also known as 3,3-difluorobutyric acid ethyl ester, is an organic compound with the molecular formula C6H10F2O2C_6H_{10}F_2O_2. It appears as a colorless liquid with a characteristic ester odor. This compound is notable for its unique fluorination pattern, which significantly influences its chemical and physical properties, making it a valuable building block in organic synthesis and medicinal chemistry .

, including:

  • Oxidation: Converts the compound into 3,3-difluorobutyric acid.
  • Reduction: The ester group can be reduced to form 3,3-difluorobutanol.
  • Substitution: Nucleophilic substitution can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) serve as reducing agents.
  • Substitution: Nucleophiles like amines and thiols can be employed under acidic or basic conditions .

The biological activity of ethyl 3,3-difluorobutyrate is primarily linked to its potential as a precursor for fluorinated analogs of biologically active molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which are desirable traits in pharmaceutical development. These compounds may exhibit improved efficacy in targeting specific biological pathways or enzymes .

Ethyl 3,3-difluorobutyrate can be synthesized through several methods:

  • Fluorination of Ethyl Butyrate: This common approach involves using reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the butyrate structure.
  • Alkylation of Enolate Ions: Another method involves the formation of enolate ions from carbonyl compounds followed by reaction with alkyl halides.

In industrial settings, specialized equipment is required to handle fluorinating agents safely. The reactions are typically carried out at elevated temperatures to optimize yield and selectivity.

Ethyl 3,3-difluorobutyrate has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for the introduction of fluorine into complex molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential use as therapeutic agents due to their unique properties.
  • Specialty Chemicals Production: The compound is utilized in creating materials with specific characteristics .

Research indicates that ethyl 3,3-difluorobutyrate interacts with biological targets differently than non-fluorinated counterparts. The presence of fluorine enhances its ability to form strong bonds and resist metabolic degradation. This makes it a valuable tool in studying enzyme mechanisms and metabolic pathways involving fluorinated substrates.

Ethyl 3,3-difluorobutyrate can be compared with several similar compounds:

Compound NameKey FeaturesUniqueness
Ethyl DifluoroacetateSimple fluorinated esterLess complex structure
Ethyl 4,4,4-TrifluorobutyrateContains an additional fluorine atomDifferent reactivity due to more fluorination
Ethyl 3,5-DifluorobenzoylformateFluorinated aromatic esterDistinct properties due to benzoyl group
Ethyl 2-Fluoro-3-OxobutanoateContains a single fluorine atomDifferent positioning of functional groups

The uniqueness of ethyl 3,3-difluorobutyrate lies in its specific pattern of fluorination and its resultant chemical behavior, which sets it apart from these similar compounds. This distinct structure enhances its utility in both synthetic chemistry and biological applications .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Ethyl 3,3-difluorobutanoate

Dates

Modify: 2023-08-16

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